molecular formula C12H10 B1664957 Acenaphthene CAS No. 83-32-9

Acenaphthene

Cat. No. B1664957
CAS RN: 83-32-9
M. Wt: 154.21 g/mol
InChI Key: CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Description

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . It is a colorless solid and coal tar consists of about 0.3% of this compound .


Synthesis Analysis

Acenaphthene has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The most widely used methods for the preparation of acenaphthene are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of acenaphthene has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . Supplementary high-level quantum-chemical calculations were utilized in refinements of the semi-empirical equilibrium structure .


Chemical Reactions Analysis

Acenaphthene has been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . It also forms complexes with low valent metal centers .


Physical And Chemical Properties Analysis

Acenaphthene has a melting point of approximately 93.4 degrees Celsius, a boiling point of about 279 degrees Celsius, and a molecular weight of 154.21 g/mol . It is a white crystalline solid with a faint blue fluorescence .

Scientific Research Applications

Biodegradation Studies

Acenaphthene, when labeled with a nuclear magnetic resonance (NMR)-active nucleus, is used to study its biodegradation by bacterial cultures. This method helps in understanding the catabolism of aromatic hydrocarbons present in environmental contaminants like creosote. Researchers found that certain bacterial enzymes can oxidize acenaphthene, resulting in products such as 1-acenaphthenol, 1-acenaphthenone, and acenaphthene-1,2-diol. This research is significant in assessing bioremediation performance (Selifonov et al., 1998).

Effects on Microorganisms

Acenaphthene has been found to affect nuclear division in certain fungi, such as Basidiobolus ranarum. Studies show that acenaphthene exposure can cause significant alterations in the nuclear division process, affecting metaphase and anaphase duration. This indicates acenaphthene's potential impact on fungal biology and its possible use in understanding cell division mechanisms (Hoover & Liberta, 1974).

Ozone Treatment

Research on the degradation of acenaphthene by ozone shows that ozonation can effectively decompose acenaphthene and enhance its biodegradability. This finding is crucial for wastewater treatment, suggesting that a combination of ozonation and biological treatment could be an efficient method to mineralize acenaphthene in contaminated water (Wu, Xu & Wang, 2007).

Plant Biology Applications

Acenaphthene has been used in chromosome doubling studies in plants. For instance, tobacco androgenic embryoids and plantlets treated with acenaphthene vapor showed a significant increase in plants with doubled chromosome numbers. This application is vital for genetic studies and plant breeding (Bürün & Emiroğlu, 2003).

Atmospheric Chemistry

In atmospheric chemistry, acenaphthene's reactions with hydroxyl radicals and ozone have been studied. These reactions result in various products like ring-opened compounds and dialdehydes,providing insights into the chemical processes occurring in the atmosphere and their environmental impact. Such studies are important for understanding the fate of polycyclic aromatic hydrocarbons (PAHs) in the environment (Reisen & Arey, 2002).

Metabolic Pathway Characterization

Research on Acinetobacter sp. strain AGAT-W has revealed a metabolic pathway for acenaphthene assimilation. This bacterium, isolated from waste-contaminated soil, can use acenaphthene as its sole carbon and energy source. The characterization of such metabolic pathways is crucial for developing strategies for bioremediation and understanding microbial ecology (Ghosal et al., 2013).

Vibrational Analysis in Crystallography

Vibrational analysis and normal coordinate calculations of the acenaphthene molecule and crystal have been performed using Raman spectroscopy. Such studies are essential in crystallography and materials science, providing detailed insights into molecular structures and their interactions (Furic et al., 1979).

Water Purification

Acenaphthene has been investigated for its removal from water using adsorption on silicagel. This study is significant for water purification techniques, especially in removing carcinogenic and toxic PAHs like acenaphthene from water sources (Hall et al., 2009).

Antitumor Potential

Studies on novel acenaphthene derivatives have been conducted to evaluate their potential as antitumor agents. The synthesis and biological evaluation of these compounds show promising results in various human solid tumor cell lines, highlighting acenaphthene's potential role in developing new cancer therapies (Xie et al., 2011).

Fluorescence Polarization Studies

Steady-state and time-resolved fluorescence polarization studies of acenaphthene have been carried out, providing valuable insights into the photophysical properties of this compound. Such studies are important in the fields of photochemistry and molecular physics (Smith, Haines & Ghiggino, 2000).

Genetic Mutation Studies

Acenaphthene has been used to study its mutagenic action on various microorganisms, such as fungi and yeast. These studies help in understanding genetic mutations and their mechanisms, which are vital for genetics and molecular biology research (Aa, Kondrat'eva & Lin'kova, 1985).

Safety And Hazards

Acenaphthene is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .

Future Directions

Acenaphthene has been used as a building block for π-electron functional materials . It is expected to guide the further design of acenaphthene-based organic semiconductors for various optoelectronic devices .

properties

IUPAC Name

1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2
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InChI Key

CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
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Molecular Formula

C12H10
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DSSTOX Substance ID

DTXSID3021774
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Molecular Weight

154.21 g/mol
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Physical Description

Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS.
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Boiling Point

534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C
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Flash Point

125.0 °C (257.0 °F) - closed cup, 135 °C o.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004
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Density

1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³
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Vapor Density

5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3
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Product Name

Acenaphthene

Color/Form

White needles, Orthorhombic bipyramidal needles from alcohol

CAS RN

83-32-9
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Melting Point

203 °F (NTP, 1992), 93 °C, 95 °C
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Synthesis routes and methods I

Procedure details

After the reaction solution was cooled, separated potassium bromide was removed by filtration, methanol was distilled, washed 3 times with water, and the benzene solution was concentrated and dropwise added into cold acetone (0°~-10° C.), to obtain reprecipitate of 140 g of condensed bromoacenaphthylene. Elemental analysis showed that the composition of the condensate corresponded to (C12H4.4 Br2.7)m and the yield from acenaphthene was 76.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a small vial, about 200 mg (12 drops) of crude p-phenoxybenzoyl chloride is dissolved in about 2 ml of trifluoroacetic acid. To this yellowish-brown solution is added three drops of 5 wt % acenaphthene/dichloromethane solution. The vial is swirled to mix the contents thoroughly and the color is immediately observed.
Name
acenaphthene dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acenaphthene
Reactant of Route 2
Acenaphthene
Reactant of Route 3
Acenaphthene
Reactant of Route 4
Acenaphthene
Reactant of Route 5
Acenaphthene
Reactant of Route 6
Acenaphthene

Citations

For This Compound
49,900
Citations
MJ Schocken, DT Gibson - Applied and environmental …, 1984 - Am Soc Microbiol
… hydrocarbons acenaphthene and acenaphthylene. Both organisms oxidized acenaphthene to … The results indicate that although acenaphthene and acenaphthylene are both oxidized to …
Number of citations: 123 journals.asm.org
HWW Ehrlich - Acta Crystallographica, 1957 - scripts.iucr.org
The refinement of the crystal and molecular structure of acenaphthene w~ s undertaken with a view to determining the effects of'mechanical'strain in an aromatic molecule. Geiger-…
Number of citations: 123 scripts.iucr.org
NJ Hill, I Vargas-Baca, AH Cowley - Dalton Transactions, 2009 - pubs.rsc.org
Bis(imino)acenaphthenes (BIAN) have been known for many years. However, it is only since the 1990s that such compounds have been recognized as robust ligands for the support of …
Number of citations: 96 pubs.rsc.org
F Reisen, J Arey - Environmental science & technology, 2002 - ACS Publications
… radical reactions with acenaphthene and acenaphthylene of (in … The products of the gas-phase reactions of acenaphthene … -initiated reaction of acenaphthene and acenaphthylene were …
Number of citations: 90 pubs.acs.org
R van Asselt, CJ Elsevier, WJJ Smeets… - Recueil des Travaux …, 1994 - Wiley Online Library
The synthesis and characterization of the rigid bidentate nitrogen ligands bis‐(phenylimino)camphane (Ph‐BIC) and a series of bis(arylimino)acenaphthenes (Ar‐BIAN) is described. …
Number of citations: 306 onlinelibrary.wiley.com
JV Pothuluri, JP Freeman, FE Evans… - Applied and …, 1992 - Am Soc Microbiol
… the [1,8-14C]acenaphthene added. The radioactive metabolites were extracted … acenaphthene by rat liver microsomes was 1-acenaphthenone. The fungal metabolism of acenaphthene …
Number of citations: 71 journals.asm.org
JR Mihelcic, RG Luthy - Applied and Environmental Microbiology, 1988 - Am Soc Microbiol
This study examined the microbial degradation of acenaphthene and naphthalene under denitrification conditions at soil-to-water ratios of 1:25 and 1:50 with soil containing …
Number of citations: 281 journals.asm.org
HJ RICHTER, FB STOCKER - The Journal of Organic Chemistry, 1959 - ACS Publications
… of oxalyl bromide and acenaphthene with aluminumbromide as … and Wolff5 treated acenaphthene with oxalyl bromide in the … 5-acenaphthoic acid from acenaphthene andoxalyl …
Number of citations: 11 pubs.acs.org
J Wang, HS Soo, F Garcia - Communications Chemistry, 2020 - nature.com
… Bis(imino)acenaphthene (BIAN) is a family of diimine ligands that can be considered … )acenaphthene (Ar-BIAN), whereas those with alkyl substituents are bis(alkylimino)acenaphthene (…
Number of citations: 21 www.nature.com
S Thorwirth, P Theulé, CA Gottlieb… - The Astrophysical …, 2007 - iopscience.iop.org
Pure rotational spectra of four small polycyclic aromatic hydrocarbons have been observed by Fourier transform microwave spectroscopy of a molecular beam in the frequency range …
Number of citations: 54 iopscience.iop.org

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